AZD2858
Beschreibung
AZD2858 is a selective glycogen synthase kinase-3 (GSK-3) inhibitor with an IC₅₀ of 68 nM for GSK-3α/β. It primarily targets the Wnt/β-catenin signaling pathway, promoting β-catenin stabilization and nuclear translocation, which modulates cell cycle progression, apoptosis, and differentiation .
- Oncology: this compound induces centrosome destabilization, mitotic failure, and S-phase arrest in glioblastoma (GBM) cell lines (IC₅₀: 2.5–2.9 µM) and enhances radiotherapy efficacy by increasing tumor radiosensitivity .
- Bone Regeneration: It accelerates fracture healing in rodent models by increasing trabecular bone mass and osteoblast activity .
Eigenschaften
IUPAC Name |
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSBLWRGCOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-20-8 | |
| Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Route and Key Intermediates
AZD2858 belongs to the pyrazine class of ATP-competitive GSK-3 inhibitors, characterized by a central pyrazine carboxamide scaffold substituted with a sulfonylated piperazine moiety. The synthesis begins with the formation of the pyrazine core through cyclocondensation reactions, followed by sequential functionalization:
- Sulfonation : Introduction of the 4-(4-methylpiperazinyl)sulfonyl group at the para position of a phenyl ring via sulfonylation using chlorosulfonic acid.
- Amidation : Coupling of the pyrazinecarboxylic acid intermediate with 3-aminopyridine using carbodiimide-based reagents such as EDCI or HOBt.
The final product is isolated as an ethanesulfonic acid (esylate) salt to enhance solubility and stability, increasing the molecular weight from 453.52 (free base) to 673.79.
| Property | Free Base | Esylate Salt |
|---|---|---|
| Molecular Formula | C₂₁H₂₃N₇O₃S | C₂₁H₂₃N₇O₃S·C₂H₆O₃S |
| Molecular Weight (g/mol) | 453.52 | 673.79 |
| CAS Registry | 486424-20-8 | Not Disclosed |
Critical Process Parameters
- Temperature Control : Exothermic reactions during sulfonation require maintenance at −10°C to prevent side reactions.
- Purification : Column chromatography (silica gel, methanol/dichloromethane) achieves >98% purity, confirmed by HPLC.
Purification and Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves this compound from synthetic byproducts, with a retention time of 8.2 minutes. Mass spectrometry (ESI+) confirms the molecular ion at m/z 454.1 [M+H]⁺ for the free base and 674.3 [M+H]⁺ for the esylate.
Spectroscopic Validation
¹H NMR (DMSO-d₆, 400 MHz) key peaks:
Formulation and Stability Profiling
Solubility and Solution Preparation
This compound exhibits limited aqueous solubility (0.01 mM in water) but dissolves readily in DMSO (10 mM). Standard stock solutions (10 mM in DMSO) remain stable for six months at −20°C, with no detectable degradation by HPLC.
| Solvent | Maximum Solubility (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 4.54 | 10 |
| Water | 0.045 | 0.1 |
In Vivo Formulation
For rodent studies, this compound is suspended in 0.5% methylcellulose and administered orally at 20–30 mg/kg/day. Bioavailability exceeds 60% due to the esylate salt’s enhanced absorption.
Quality Control in Biological Assays
Batch Consistency Testing
Each synthesis batch undergoes:
Stability Under Experimental Conditions
This compound remains stable in cell culture media (RPMI-1640 + 10% FBS) for 72 hours at 37°C, with <5% degradation.
Challenges and Optimization Strategies
Scale-Up Limitations
Counterion Alternatives
While the esylate salt improves solubility, maleate and hydrochloride salts are under investigation to reduce hygroscopicity.
Analyse Chemischer Reaktionen
- AZ2858 unterliegt wahrscheinlich aufgrund seiner GSK-3-hemmenden Aktivität verschiedenen Reaktionen. Diese Reaktionen können Phosphorylierung, Dephosphorylierung und Wechselwirkungen mit anderen zellulären Komponenten umfassen.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen vom jeweiligen Kontext und der Anwendung ab. Detaillierte Studien sind erforderlich, um die genauen Mechanismen und Produkte aufzuklären.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
- AZ2858 inhibits GSK-3, leading to β-catenin stabilization and activation of the Wnt pathway. This activation influences gene expression, cell fate, and tissue homeostasis.
- The molecular targets involve GSK-3 itself, β-catenin, and downstream effectors. The exact pathways may vary depending on the cellular context.
Vergleich Mit ähnlichen Verbindungen
1-Azakenpaullone
Mechanistic Differences :
ICG-001
Functional Contrast :
Capivasertib
Therapeutic Implications :
- In prostate cancer, capivasertib alone induces apoptosis, while this compound lacks this effect. However, this compound modulates GSK-3β activity, influencing capivasertib’s downstream targets like Cyclin D1 .
Data Tables
Table 1: Pharmacodynamic Properties of GSK-3 Inhibitors
| Compound | IC₅₀ (GSK-3β) | Key Pathways Affected | Clinical Applications |
|---|---|---|---|
| This compound | 68 nM | Wnt/β-catenin, TGF-β, CDK1/2 | Glioma, bone regeneration |
| 1-Azakenpaullone | 18 nM | CDK1/5, apoptosis | Leukemia, neurodegeneration |
| ICG-001 | N/A | β-catenin/CBP, Caspase-3 | Colorectal cancer |
Table 2: Efficacy in Preclinical Models
| Compound | GBM IC₅₀ (µM) | Bone Regeneration | Radiosensitization |
|---|---|---|---|
| This compound | 2.5–2.9 | Yes | Yes |
| 1-Azakenpaullone | 0.5–1.0* | No | No |
| ICG-001 | 1.2–2.0 | No | No |
*Estimated from leukemia studies .
Biologische Aktivität
AZD2858 is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various biological contexts, particularly in bone healing and oncology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
GSK-3 is a serine/threonine kinase that plays a crucial role in several cellular processes, including metabolism, cell proliferation, and survival. Inhibition of GSK-3 by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is vital for bone formation and repair. By preventing the degradation of β-catenin, this compound promotes osteoblastic differentiation and enhances bone healing processes.
Fracture Healing in Rats
A pivotal study investigated the effects of this compound on fracture healing in rats. The study involved creating femoral fractures and administering this compound at a dose of 30 μmol/kg daily for three weeks. Key findings included:
- Increased Mineral Density : Peripheral quantitative computed tomography (pQCT) showed a significant increase in mineral density (28% at 2 weeks and 38% at 3 weeks) in the calluses of treated rats compared to controls.
- Enhanced Bone Strength : Four-point bending tests indicated that fractures healed with greater strength in this compound-treated animals, demonstrating direct bone repair without an endochondral component .
| Time Point | Mineral Density Increase (%) | Mineral Content Increase (%) | Strength Increase |
|---|---|---|---|
| 2 Weeks | 28 | 81 | Significant |
| 3 Weeks | 38 | 93 | Significant |
These results suggest that this compound effectively drives mesenchymal cells toward an osteoblastic lineage, facilitating rapid bone repair.
Oncological Applications
This compound has also been explored for its cytotoxic effects on cancer cells, particularly glioma. In vitro studies demonstrated that:
- Induction of Cell Death : this compound exposure led to mitotic defects and cell death in patient-derived glioma cell lines (GBM1 and GBM4). The compound induced centrosome disruption and S-phase arrest, contributing to tumor growth delay.
- Adjuvant Therapy Potential : When combined with radiation therapy, this compound enhanced cytotoxicity in glioma xenografts, indicating its potential as an effective adjuvant treatment .
Case Studies and Clinical Trials
Clinical investigations have further elucidated the role of this compound in treating various conditions:
- CNS Disorders : A review highlighted the use of GSK-3 inhibitors like this compound in clinical trials for CNS disorders such as Alzheimer’s disease and bipolar disorder. The compound's ability to modulate neuroinflammation and promote neuroprotection has been noted .
| Disease | Clinical Trials Involved |
|---|---|
| Alzheimer’s | Multiple trials |
| Bipolar Disorder | Several inhibitors used |
| Glioma | Ongoing studies |
Q & A
Q. What is the primary mechanism of AZD2858 in modulating Wnt/β-catenin signaling?
this compound inhibits glycogen synthase kinase-3 (GSK-3α/β), stabilizing β-catenin by preventing its phosphorylation and degradation. This leads to β-catenin nuclear translocation and activation of Wnt target genes, promoting processes like osteogenesis and stem cell proliferation . For validation, researchers should perform nuclear/cytoplasmic fractionation followed by Western blotting to quantify β-catenin accumulation (e.g., in SCAPs or U87 glioma cells) .
Q. How should this compound concentrations be optimized for in vitro cytotoxicity assays?
Dose-response curves in glioma cell lines (e.g., U251, U87) show significant survival reduction at 500 nM–1 µM this compound, with IC₅₀ values varying by cell type. Use CCK-8 or EdU assays to quantify viability/proliferation, and validate morphology changes via phase-contrast imaging at 24–48 hours post-treatment .
Q. What in vivo models are suitable for studying this compound’s bone-healing effects?
Rat fracture models treated orally with 20 mg/kg this compound daily demonstrate increased trabecular bone mass and accelerated fracture repair. Key endpoints include micro-CT analysis of bone mineral density (BMD) and histochemical staining for osteogenic markers (e.g., ALP, osteocalcin) .
Advanced Research Questions
Q. How can single-cell sequencing resolve this compound’s heterogeneous effects on stem cell populations?
Single-cell RNA-seq of this compound-treated SCAPs identified distinct clusters (e.g., SCAPs-TPM2, SCAPs-MYH11) with upregulated genes (PRKCA, SMURF2) linked to Wnt signaling. Use pseudotime trajectory analysis (Monocle3) to map differentiation pathways and infer regulatory networks .
Q. What experimental designs address contradictory findings on this compound’s role in cancer proliferation?
this compound reduces U87 glioma proliferation by downregulating TGF-β/CDK pathways but enhances colorectal cancer cell apoptosis when combined with FOLFIRI. To reconcile context-dependent effects, employ transcriptomic profiling (RNA-seq) and functional assays (e.g., 3D spheroid invasion, Ki67 staining) across multiple cell lines .
Q. How does this compound synergize with DNA-damaging agents in cancer therapy?
In HCT116 colorectal cancer, this compound disrupts TopBP1 condensates, inhibiting ATR/Chk1 signaling and potentiating SN-38 (a topoisomerase inhibitor). Use co-treatment assays with γH2AX/phospho-Chk1 staining to quantify DNA damage synergy and comet assays to assess replication stress .
Q. What methodologies optimize this compound delivery in tissue engineering?
Hydrogel-loaded this compound enhances localized bone regeneration in rat models. For in vitro testing, incorporate this compound into alginate or PEG hydrogels and measure osteogenic differentiation via qPCR (e.g., RUNX2, SP7) and Alizarin Red staining .
Methodological Considerations
Q. How to control for off-target effects in GSK-3 inhibition studies?
Compare this compound with selective GSK-3 inhibitors (e.g., CHIR99021) and use rescue experiments (e.g., β-catenin siRNA) to confirm pathway specificity. Include negative controls (e.g., solvent-only treatment) in Western blot and immunofluorescence assays .
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. For single-cell or omics data, apply Benjamini-Hochberg correction for multiple comparisons and cluster-specific differential expression analysis (e.g., Seurat’s FindMarkers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
